molecular formula C19H19N3O2S B12176189 3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide

Cat. No.: B12176189
M. Wt: 353.4 g/mol
InChI Key: GZQJNSZYOBPJHW-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide is a complex organic compound that features both indole and thiazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the acetyl group at the 3-position. The thiazole ring is then synthesized separately and coupled with the indole derivative through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The indole and thiazole rings can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide is unique due to the presence of both indole and thiazole rings, which confer distinct chemical and biological properties. Its specific structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide

InChI

InChI=1S/C19H19N3O2S/c1-12(23)14-11-22(16-7-3-2-5-13(14)16)10-9-18(24)21-19-20-15-6-4-8-17(15)25-19/h2-3,5,7,11H,4,6,8-10H2,1H3,(H,20,21,24)

InChI Key

GZQJNSZYOBPJHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

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